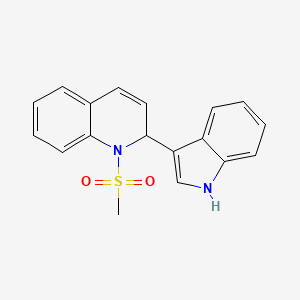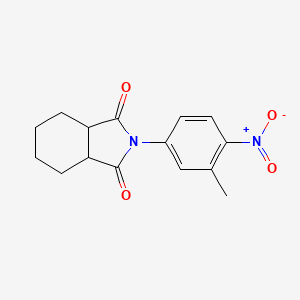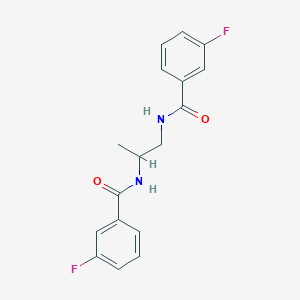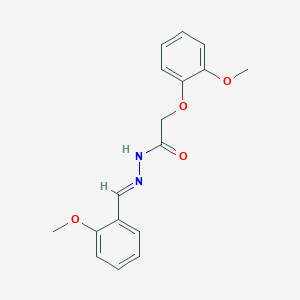
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine
Overview
Description
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as CDMP, is a chemical compound that has been widely used in scientific research. CDMP is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis.
Mechanism of Action
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine acts by binding to the β2-adrenergic receptor and activating the G protein-coupled signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, resulting in the physiological effects of 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine.
Biochemical and Physiological Effects
The activation of β2-adrenergic receptors by 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine leads to a wide range of biochemical and physiological effects, including bronchodilation, vasodilation, glycogenolysis, and lipolysis. 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine has also been shown to increase the contractility of cardiac muscle and to enhance insulin secretion from pancreatic β-cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine is its relatively short half-life, which can make it difficult to maintain a constant level of receptor activation over an extended period of time.
Future Directions
There are several potential future directions for research involving 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the development of more potent and selective β2-adrenergic receptor agonists that can be used to treat asthma and other respiratory disorders. Another area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and the development of new therapies for type 2 diabetes. Additionally, the use of 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine in combination with other drugs or therapies could lead to new insights into the complex interactions between various physiological pathways.
Scientific Research Applications
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine has been extensively used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes. For example, 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine has been used to study the effect of β2-adrenergic receptor activation on airway smooth muscle relaxation, cardiac contractility, and glucose metabolism.
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-5-17(6-2)8-7-9-18-14-10-12(3)15(16)13(4)11-14/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROUPRKDOUASNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3863678.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3863686.png)
![4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3863692.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B3863700.png)

![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)


![2-[({4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(isopropyl)amino]-4-oxobutyl}amino)carbonyl]benzoic acid](/img/structure/B3863747.png)

![N-[2-(benzylamino)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B3863768.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3863771.png)
